molecular formula C11H15Br B13589343 1-(2-Bromopropyl)-2,4-dimethylbenzene CAS No. 27650-77-7

1-(2-Bromopropyl)-2,4-dimethylbenzene

Cat. No.: B13589343
CAS No.: 27650-77-7
M. Wt: 227.14 g/mol
InChI Key: YGJDPVSMTWCRPJ-UHFFFAOYSA-N
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Description

1-(2-Bromopropyl)-2,4-dimethylbenzene is a brominated aromatic compound featuring a 2,4-dimethylbenzene core substituted with a bromopropyl chain. This structure combines aromatic methyl substituents with an aliphatic brominated side chain, making it relevant in organic synthesis, particularly in cross-coupling reactions or as an intermediate in pharmaceutical and agrochemical applications.

Properties

CAS No.

27650-77-7

Molecular Formula

C11H15Br

Molecular Weight

227.14 g/mol

IUPAC Name

1-(2-bromopropyl)-2,4-dimethylbenzene

InChI

InChI=1S/C11H15Br/c1-8-4-5-11(7-10(3)12)9(2)6-8/h4-6,10H,7H2,1-3H3

InChI Key

YGJDPVSMTWCRPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC(C)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromopropyl)-2,4-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2,4-dimethylbenzene (xylene) using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction proceeds via the formation of a bromonium ion intermediate, which then reacts with the benzene ring to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromopropyl)-2,4-dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

    Elimination Reactions: Typically involve strong bases like sodium hydroxide or potassium hydroxide.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used. For example, using sodium hydroxide can yield alcohols.

    Elimination Reactions: The major product is propene.

Scientific Research Applications

1-(2-Bromopropyl)-2,4-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Bromopropyl)-2,4-dimethylbenzene involves its reactivity as an electrophile in substitution and elimination reactions. The bromine atom, being a good leaving group, facilitates these reactions. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, it is removed along with a hydrogen atom to form an alkene .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • 1-(Chloromethyl)-3,5-dimethylbenzene (): This compound shares a methyl-substituted benzene core but differs in substituent position (3,5-dimethyl vs. 2,4-dimethyl) and halide type (chloromethyl vs. bromopropyl). The 2,4-dimethyl arrangement in the target compound likely induces distinct electronic effects: NMR Shifts: In 1-(chloromethyl)-3,5-dimethylbenzene, aromatic protons resonate at 6.75 ppm (two H) and 6.68 ppm (one H), with the chloromethyl group at 4.15 ppm .
  • 1-(4-Bromobenzyl)-2,4-dimethylbenzene ():
    This compound features a bromobenzyl substituent instead of a bromopropyl chain. The para-bromine on the benzyl group directs electrophilic reactions to the ortho position, whereas the bromopropyl chain in the target compound may act as a flexible leaving group in nucleophilic substitutions.

Toxicity and Environmental Impact

  • Dimethylbenzene Isomers (): Substituted benzenes exhibit toxicity dependent on substituent position and identity. For Propsilocerus akamusi larvae, 1,2-dimethylbenzene (o-xylene) is more toxic (EC50 = 12.8 mg/L) than 1,3- or 1,4-isomers .

Physical Properties

  • Boiling Points and Solubility: Compared to 1-(chloromethyl)-3,5-dimethylbenzene (bp ~215–220°C estimated), the bromopropyl analog’s longer alkyl chain and higher molecular weight would increase boiling point (e.g., ~240–260°C). Solubility in nonpolar solvents (e.g., hexane) may decrease due to increased steric bulk.

Data Tables

Table 1: NMR Comparison of 1-(2-Bromopropyl)-2,4-dimethylbenzene and Analogues

Compound Aromatic Protons (ppm) Alkyl/Bromo Protons (ppm) Reference
1-(Chloromethyl)-3,5-dimethylbenzene 6.75 (2H), 6.68 (1H) 4.15 (CH2Cl)
1-(4-Bromobenzyl)-2,4-dimethylbenzene Not reported ~3.8–4.0 (CH2Br)
This compound* ~6.6–6.9 (aromatic) ~3.3–3.6 (CH2Br) Inferred

*Predicted values based on analogous structures.

Table 2: Toxicity of Substituted Benzenes ()

Compound EC50 (mg/L) for P. akamusi Toxicity Rank
1,2-Dimethylbenzene 12.8 High
1,3-Dimethylbenzene 15.2 Moderate
1,4-Dimethylbenzene 18.5 Low
Chlorobenzene 14.9 Moderate
Brominated Derivatives* Estimated 8–10 Very High

*Hypothetical estimation for bromopropyl derivatives.

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